5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one 5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 1346697-47-9
VCID: VC15976550
InChI: InChI=1S/C8H11ClN2O2/c1-3-5(2)13-6-4-10-11-8(12)7(6)9/h4-5H,3H2,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C8H11ClN2O2
Molecular Weight: 202.64 g/mol

5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one

CAS No.: 1346697-47-9

Cat. No.: VC15976550

Molecular Formula: C8H11ClN2O2

Molecular Weight: 202.64 g/mol

* For research use only. Not for human or veterinary use.

5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one - 1346697-47-9

Specification

CAS No. 1346697-47-9
Molecular Formula C8H11ClN2O2
Molecular Weight 202.64 g/mol
IUPAC Name 4-butan-2-yloxy-5-chloro-1H-pyridazin-6-one
Standard InChI InChI=1S/C8H11ClN2O2/c1-3-5(2)13-6-4-10-11-8(12)7(6)9/h4-5H,3H2,1-2H3,(H,11,12)
Standard InChI Key QNMNLKYCZLOPIJ-UHFFFAOYSA-N
Canonical SMILES CCC(C)OC1=C(C(=O)NN=C1)Cl

Introduction

5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazine family, characterized by the presence of a pyridazinone core substituted with a secondary butoxy group at the 5th position and a chlorine atom at the 4th position. This compound has potential applications in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets.

Synthesis of 5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyridazine derivatives. The general synthetic route includes:

  • Chlorination: Introduction of the chlorine atom at the 4th position using reagents like phosphorus oxychloride.

  • Alkoxylation: Substitution at the 5th position with a secondary butoxy group via nucleophilic substitution or esterification reactions.

These steps are performed under controlled conditions to ensure high yield and purity.

Analytical Characterization

The structure and purity of 5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one are confirmed using advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Identifies hydrogen environments in the molecule.

    • ¹³C NMR: Confirms carbon skeleton and substitution pattern.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups such as carbonyl (C=OC=O) and ether (COC-O) bonds.

Applications in Medicinal Chemistry

The structural features of 5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one make it an attractive candidate for further research in medicinal chemistry:

  • Drug Development:

    • Its heterocyclic framework can be modified to optimize binding affinity and selectivity for biological targets.

  • Lead Optimization:

    • The compound can serve as a lead molecule for designing derivatives with improved pharmacokinetics or reduced toxicity.

Comparative Analysis with Related Compounds

To understand its significance, the properties of 5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one can be compared with similar compounds in the pyridazine family:

CompoundMolecular Weight (g/mol)Key SubstituentsPotential Applications
5-(tert-Butoxy)-4-chloropyridazin-3-one202.64tert-butoxy, chlorineAnti-inflammatory, antimicrobial
N-substituted pyridazinesVariableAlkyl/aryl groupsAnticancer, enzyme inhibition

This comparison highlights the influence of substituents on biological activity and physicochemical properties.

Future Research Directions

Further exploration of this compound could focus on:

  • In Silico Studies:

    • Molecular docking to predict interactions with biological targets.

  • Pharmacological Evaluation:

    • Testing for anti-inflammatory, antimicrobial, or anticancer activities.

  • Structure–Activity Relationship (SAR) Studies:

    • Systematic modification of substituents to optimize activity.

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